molecular formula C7H4BrFN2 B12963305 6-(Bromomethyl)-5-fluoronicotinonitrile

6-(Bromomethyl)-5-fluoronicotinonitrile

Cat. No.: B12963305
M. Wt: 215.02 g/mol
InChI Key: UTCPQQKUOXOKNW-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-5-fluoronicotinonitrile is a halogenated pyridine derivative featuring a bromomethyl group at the 6-position and a fluorine atom at the 5-position of the pyridine ring. Its molecular formula is C₇H₄BrFN₂, with a molecular weight of 214.03 g/mol. The bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions, while the fluorine atom enhances electronic effects, influencing both reactivity and binding affinity in pharmaceutical applications. This compound is primarily used as a key intermediate in synthesizing bioactive molecules, such as kinase inhibitors or antiviral agents .

Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

6-(bromomethyl)-5-fluoropyridine-3-carbonitrile

InChI

InChI=1S/C7H4BrFN2/c8-2-7-6(9)1-5(3-10)4-11-7/h1,4H,2H2

InChI Key

UTCPQQKUOXOKNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)CBr)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-5-fluoronicotinonitrile typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, such as 5-fluoronicotinonitrile, using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 6-(Bromomethyl)-5-fluoronicotinonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-5-fluoronicotinonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Formation of substituted nicotinonitriles.

    Oxidation: Formation of 6-(bromomethyl)-5-fluoronicotinaldehyde or 6-(bromomethyl)-5-fluoronicotinic acid.

    Reduction: Formation of 6-(bromomethyl)-5-fluoronicotinamine.

Scientific Research Applications

6-(Bromomethyl)-5-fluoronicotinonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-5-fluoronicotinonitrile involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity. These interactions can modulate specific biochemical pathways, making the compound useful in various applications .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 6-(Bromomethyl)-5-fluoronicotinonitrile with structurally related compounds:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Functional Differences
6-(Bromomethyl)-5-fluoronicotinonitrile Not provided C₇H₄BrFN₂ BrCH₂ (6), F (5), CN (3) 214.03 Reference compound
6-(Bromomethyl)nicotinonitrile 158626-15-4 C₇H₅BrN₂ BrCH₂ (6), CN (3) 197.03 Lacks 5-F substituent
2-Bromo-5-chloro-6-methyl-nicotinonitrile 1414959-00-4 C₇H₄BrClN₂ Br (2), Cl (5), CH₃ (6), CN (3) 233.48 Differs in substituent positions and halogens
5-(Difluoromethyl)-6-fluoronicotinonitrile 1806029-20-8 C₇H₃F₃N₂ F₂CH (5), F (6), CN (3) 196.11 Difluoromethyl vs. BrCH₂; dual F substituents
2-Amino-6-chloro-5-fluoronicotinonitrile 1820711-14-5 C₆H₃ClFN₃ NH₂ (2), Cl (6), F (5), CN (3) 185.56 Amino group introduces electron-donating effects

Physicochemical Properties

  • Polarity and Solubility: The 5-fluoro and bromomethyl groups in the target compound increase polarity compared to non-fluorinated analogs (e.g., 6-(Bromomethyl)nicotinonitrile). However, it remains less polar than carboxylic acid derivatives like 5-fluoro-6-bromonicotinic acid (CAS 1227588-59-1), which has higher aqueous solubility .
  • Thermal Stability : Halogen substituents generally enhance thermal stability. The target compound’s melting point is expected to be higher than that of methyl-substituted analogs (e.g., 5-Bromo-6-methylnicotinic acid, CAS 1190862-72-6) due to stronger intermolecular interactions .

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